2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Overview
Description
2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C27H25N3O2S and its molecular weight is 455.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.16674822 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antioxidant Activity
Piperazine derivatives, known for their remarkable pharmacological activities, have been synthesized and evaluated for their antioxidant properties. For instance, Andonova et al. (2014) synthesized aryl/aralkyl substituted piperazine derivatives, demonstrating significant antioxidant activity through in vitro screening methods such as DPPH, ABTS, and FRAP assays. The presence of a hydroxyl group in the structure was essential for the antioxidant properties, suggesting a direction for the design of structures with potential antioxidant benefits (Andonova, Zheleva-Dimitrova, Georgieva, & Zlatkov, 2014).
Antimicrobial Activity
The antimicrobial activity of piperazine derivatives has also been a subject of research. Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. Several compounds exhibited good to moderate activities against test microorganisms, indicating the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Application in Fuel Stabilization
Moreover, compounds with piperazine structures have been applied in the stabilization of ecologically clean diesel fuel, demonstrating the versatility of these derivatives in industrial applications. Koshelev et al. (1996) investigated the use of piperazine derivatives in combination with metal deactivators to stabilize diesel fuel, showcasing the chemical's utility beyond pharmaceuticals (Koshelev, Golubeva, Klinaeva, & Kelarev, 1996).
Properties
IUPAC Name |
(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c31-23-13-7-8-20(18-23)19-24-26(32)28-27(33-24)30-16-14-29(15-17-30)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18-19,25,31H,14-17H2/b24-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVVPAGWXCVNDW-LYBHJNIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC(=O)/C(=C\C3=CC(=CC=C3)O)/S2)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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